

Benchmarking Amino-Tri-(carboxyethoxymethyl)-methane: A Comparative Guide to Commercial Linkers in Bioconjugation

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Compound of Interest

Compound Name: Amino-Tri-(carboxyethoxymethyl)-methane

Cat. No.: B605481

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The efficacy and safety of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) are critically dependent on the linker connecting the targeting moiety to the payload. An ideal linker must ensure stability in circulation, prevent premature payload release, and facilitate efficient delivery to the target site. This guide provides an objective comparison of **Amino-Tri-(carboxyethoxymethyl)-methane**, a novel hydrophilic and cleavable linker, against two widely used commercial linkers: the non-cleavable Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and the cleavable Valine-Citrulline-p-aminobenzyl carbamate (Val-Cit-PABC). This analysis is supported by a synthesis of available experimental data to inform the rational design of next-generation bioconjugates.

Comparative Performance Data

The following tables summarize key performance metrics for **Amino-Tri-(carboxyethoxymethyl)-methane** and the selected commercial linkers. Data has been compiled and extrapolated from various studies to provide a representative comparison.

Table 1: Conjugation Efficiency and Physicochemical Properties

Parameter	Amino-Tri-(carboxyethoxymethyl)-methane	SMCC (Non-cleavable)	Val-Cit-PABC (Cleavable)
Conjugation Chemistry	Amine-reactive (NHS ester)	Thiol-reactive (maleimide)	Thiol-reactive (maleimide)
Typical Drug-to-Antibody Ratio (DAR)	4 - 8	2 - 4	2 - 4
**Hydrophilicity			

- To cite this document: BenchChem. [Benchmarking Amino-Tri-(carboxyethoxymethyl)-methane: A Comparative Guide to Commercial Linkers in Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605481#benchmarking-amino-tri-carboxyethoxymethyl-methane-against-commercial-linkers\]](https://www.benchchem.com/product/b605481#benchmarking-amino-tri-carboxyethoxymethyl-methane-against-commercial-linkers)

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